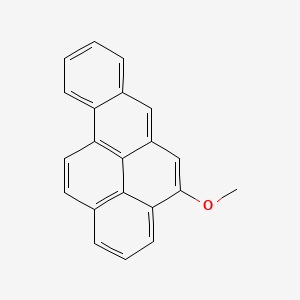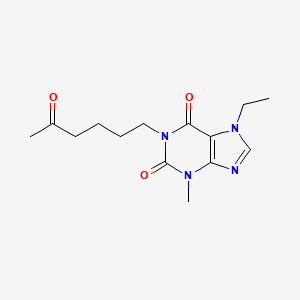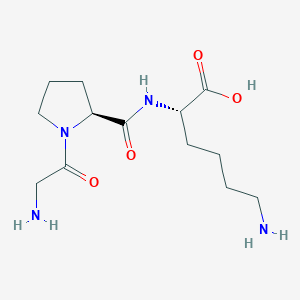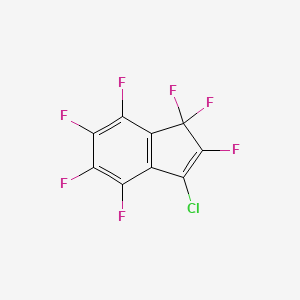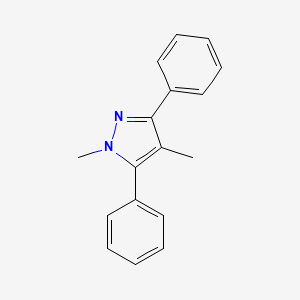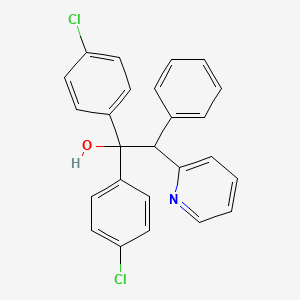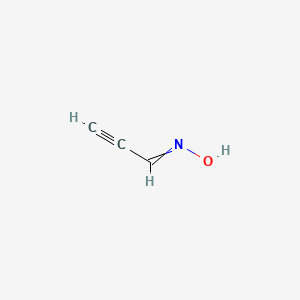![molecular formula C17H18O4 B14643698 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one CAS No. 56774-68-6](/img/structure/B14643698.png)
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one is an organic compound characterized by a benzyloxy group and two methoxy groups attached to a phenyl ring, with an ethanone moiety
Métodos De Preparación
The synthesis of 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and benzyl bromide.
Reaction Conditions: The key reaction involves the formation of the benzyloxy group through a nucleophilic substitution reaction
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include alcohols, carboxylic acids, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ethanone group can undergo nucleophilic attack, leading to various biochemical transformations.
Comparación Con Compuestos Similares
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one can be compared with similar compounds such as:
1-[2-(Benzyloxy)-3,6-dimethoxyphenyl]ethanone: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-[2-(Benzyloxy)phenyl]ethan-1-one: Lacks the methoxy groups, leading to different chemical and biological properties.
Quercetin Derivatives: These compounds have similar radical-scavenging activities and can be used in antioxidant research.
Propiedades
Número CAS |
56774-68-6 |
|---|---|
Fórmula molecular |
C17H18O4 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxy-2-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C17H18O4/c1-12(18)14-9-10-15(19-2)17(20-3)16(14)21-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3 |
Clave InChI |
SHMUDRRHRMAIJU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C(C=C1)OC)OC)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14643617.png)
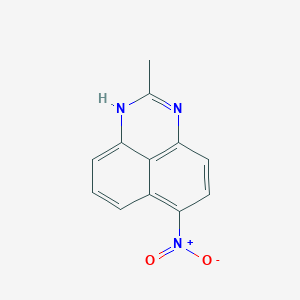
![2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14643631.png)
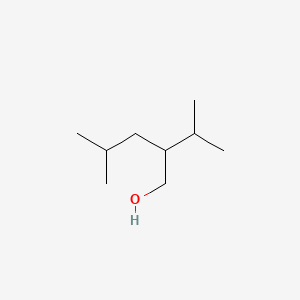
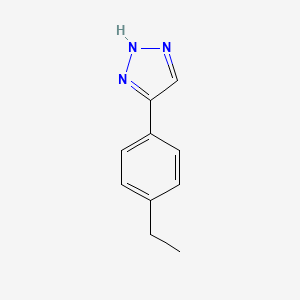
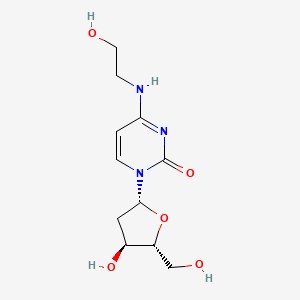
![2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14643654.png)
